6-(2,2-Difluoro-2-phenylethoxy)hexan-1-amine is an organic compound characterized by its unique molecular structure and properties. It has the molecular formula and a molecular weight of 257.32 g/mol. This compound is notable for its difluoro-phenylethoxy substituent, which imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions.
This compound can be classified as an amine due to the presence of the amino group (-NH2). It is synthesized from the reaction of 2,2-difluoro-2-phenylethanol with hexan-1-amine under specific conditions, typically involving a base to facilitate nucleophilic substitution reactions. The compound is relevant in various scientific fields, including medicinal chemistry and materials science.
The synthesis of 6-(2,2-Difluoro-2-phenylethoxy)hexan-1-amine primarily involves the following steps:
In industrial settings, large-scale batch reactors or continuous flow reactors may be used to enhance efficiency and yield. Continuous flow reactors allow for better control over reaction parameters, leading to improved product consistency .
The molecular structure of 6-(2,2-Difluoro-2-phenylethoxy)hexan-1-amine can be represented as follows:
This structure includes:
The presence of fluorine atoms enhances the compound's lipophilicity and biological activity.
6-(2,2-Difluoro-2-phenylethoxy)hexan-1-amine can undergo various chemical reactions:
The choice of reagents and conditions is crucial for achieving desired transformations while minimizing side reactions.
The mechanism of action for 6-(2,2-Difluoro-2-phenylethoxy)hexan-1-amine involves its interaction with specific biological targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. This may involve modulation of signal transduction pathways and metabolic processes, making it a subject of interest in pharmacological studies.
Key physical properties include:
Chemical properties include:
Relevant data regarding boiling point, melting point, and other specific properties may vary based on purity and environmental conditions.
6-(2,2-Difluoro-2-phenylethoxy)hexan-1-amine has several applications in scientific research:
The compound systematically named 6-(2,2-Difluoro-2-phenylethoxy)hexan-1-amine (CAS 915132-93-3) embodies a strategically engineered amine derivative integrating three modular domains: a lipophilic hexan-1-amine backbone, a polar ether linkage, and an electron-deficient 2,2-difluoro-2-phenylethyl aromatic system. Its molecular formula is C₁₄H₂₁F₂NO (molecular weight: 257.32 g/mol), with the IUPAC name confirming the positional orientation of functional groups [1] . The SMILES notation (C1=CC=C(C=C1)C(COCCCCCCN)(F)F) and InChIKey (ZAVGLNVUWHAKNQ-UHFFFAOYSA-N) provide unambiguous representations for chemical databases and computational studies .
Distinct structural attributes include:
Table 1: Structural and Physicochemical Profile
Property | Value/Descriptor |
---|---|
Molecular Formula | C₁₄H₂₁F₂NO |
Molecular Weight | 257.32 g/mol |
IUPAC Name | 6-(2,2-Difluoro-2-phenylethoxy)hexan-1-amine |
Hydrogen Bond Donors | 1 (primary amine) |
Hydrogen Bond Acceptors | 4 (amine N, ether O, two F atoms) |
Lipophilicity (XLogP3) | 2.7 |
Rotatable Bonds | 10 |
This architecture positions it as a versatile synthon for bioactive molecule construction, particularly bronchodilators where fluorine substitution mimics phenolic hydroxyl groups in catecholamine agonists via bioisosteric exchange [10].
The compound emerged as a critical intermediate during efforts to overcome limitations of early β₂-adrenergic receptor (β₂AR) agonists like salbutamol (short duration) and salmeterol (kinetic instability). Its design exploits fluorine-mediated optimization principles: replacing metabolically labile catechol hydroxyl groups with difluoromethylene units to resist methylation by catechol-O-methyltransferase (COMT), thereby extending half-life [10]. Historical milestones include:
Table 2: Developmental Timeline of Key Derivatives
Year | Advancement | Therapeutic Impact |
---|---|---|
2009 | Patent application as synthetic intermediate for quinolinone agonists (EP2221297A1) | Foundation for long-acting β₂AR agonists |
2012 | Incorporation into abediterol (Phase II candidate) | Demonstrated 24-hour bronchodilation in asthma/COPD |
2020s | Exploration in STING modulator conjugates | Potential expansion into immunomodulatory oncology |
Computational docking analyses reveal that fluorinated analogs like this compound partially emulate noradrenaline’s binding pose within β₂AR’s orthosteric site, though with attenuated hydrogen-bonding capacity at the meta-substitution position [10]. Its role transcends mere pharmacokinetic enhancement—it enables precise tuning of agonist efficacy profiles (e.g., bias toward Gₛ-protein vs. β-arrestin pathways) by modulating extracellular loop interactions [5] [8].
This amine serves as the alkylamine side chain in multifunctional bronchodilators targeting concurrent pathways in obstructive lung diseases. Its chemical plasticity enables covalent integration into pharmacophores with complementary mechanisms:
Table 3: Multifunctional Agonist Design Strategies
Pharmacophore Type | Structural Role of the Amine | Biological Outcome |
---|---|---|
β₂AR/PDE4 inhibitor hybrids | Connects catechol mimetic to enone-type PDE4 scaffolds | Simultaneous bronchodilation + cytokine suppression |
β₂AR/glucocorticoid conjugates | Tethers via esterase-cleavable bonds to corticosteroid moieties | Receptor activation with localized anti-inflammatory action |
STING-agonistic immunomodulators | Anchors benzothiophene carriers (WO2021009362A1) | Potential in airway cancer-inflammation crosstalk |
The 8.5 Å spacer length (hexyl chain + ether oxygen) optimally positions the difluorophenyl group within β₂AR’s extracellular allosteric vestibule, a region implicated in sustained receptor activation by long-acting agonists like salmeterol [8]. This spatial disposition minimizes β-arrestin recruitment—reducing desensitization risks—while enabling "micro-kinetic" binding persistence that underpins once-daily dosing regimens in clinical candidates [3] [6]. Cardiovascular applications remain exploratory, leveraging β₂AR’s role in vasodilation; however, selectivity over β₁AR is achievable via the compound’s steric impediments against cardiac receptor subpockets [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0